molecular formula C16H16O B3367203 3-Methyl-3-phenyl-3,4-dihydro-1H-2-benzopyran CAS No. 164731-59-3

3-Methyl-3-phenyl-3,4-dihydro-1H-2-benzopyran

Cat. No.: B3367203
CAS No.: 164731-59-3
M. Wt: 224.3 g/mol
InChI Key: PATHWOCAJARLQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Methyl-3-phenyl-3,4-dihydro-1H-2-benzopyran is a chemical compound of significant interest in medicinal chemistry research due to its structural relationship to the biologically active benzopyran class. Benzopyran derivatives are extensively investigated for their diverse pharmacological profiles. Preclinical research on related analogs has demonstrated potent biological activities, including antitumor and antiviral properties . Studies suggest that such compounds may exhibit activity against a range of tumors, including those of the esophagus, breast, lung, colon, and leukemia, among others . The antiviral research potential extends to viruses such as the hepatitis B virus (HBV) . Furthermore, structurally similar benzopyran compounds have been explored as selective estrogen receptor modulators (SERMs) . One such novel benzopyran antiestrogen, SS5020, has been shown to lack genotoxic activity and exhibit strong anti-tumor effects in models of breast cancer, suggesting a potential research application for developing safer therapeutic alternatives . Other research avenues for benzopyran scaffolds include their evaluation as antiarrhythmic agents and antiimplantation agents . This compound is provided exclusively for research purposes to further explore these and other potential mechanisms of action. For Research Use Only. Not for human or veterinary diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methyl-3-phenyl-1,4-dihydroisochromene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O/c1-16(15-9-3-2-4-10-15)11-13-7-5-6-8-14(13)12-17-16/h2-10H,11-12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PATHWOCAJARLQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=CC=CC=C2CO1)C3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40569828
Record name 3-Methyl-3-phenyl-3,4-dihydro-1H-2-benzopyran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40569828
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

164731-59-3
Record name 3-Methyl-3-phenyl-3,4-dihydro-1H-2-benzopyran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40569828
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Reaction Mechanisms and Chemical Reactivity of 3 Methyl 3 Phenyl 3,4 Dihydro 1h 2 Benzopyran Systems

Mechanistic Investigations of Formation Pathways

The formation of the 3-Methyl-3-phenyl-3,4-dihydro-1H-2-benzopyran ring system is a subject of detailed mechanistic inquiry, with researchers exploring the step-by-step processes that govern its synthesis.

While specific mechanistic studies for the direct synthesis of this compound are not extensively detailed in the available literature, analogies can be drawn from the synthesis of related dihydrobenzopyran and dihydropyran structures. The formation of such systems often proceeds through a series of reactive intermediates and transition states.

One plausible pathway involves the acid-catalyzed reaction of a suitable phenolic precursor with a precursor bearing the methyl and phenyl-substituted three-carbon unit. The mechanism likely commences with the protonation of an oxygen-containing functional group, enhancing its electrophilicity. This is followed by an intramolecular cyclization step, a key ring-forming event, which leads to a carbocationic intermediate. The stability of this intermediate is crucial and is influenced by the substitution pattern on the aromatic ring and the nature of the substituents at the C3 position. Subsequent deprotonation then yields the final dihydrobenzopyran ring.

Proposed Step Description
Activation Protonation of a precursor to generate a reactive electrophile.
Cyclization Intramolecular attack of the phenolic hydroxyl group to form the heterocyclic ring.
Stabilization Formation of a carbocationic intermediate.
Deprotonation Loss of a proton to yield the neutral dihydrobenzopyran product.

This table outlines a generalized proposed mechanistic pathway for the formation of the dihydrobenzopyran ring system.

Catalysts play a pivotal role in directing the course and efficiency of dihydrobenzopyran synthesis. Both acid and base catalysts are employed to facilitate these transformations.

Acid Catalysis: Brønsted and Lewis acids are commonly utilized to activate substrates and promote cyclization. Protic acids can protonate carbonyl groups or other oxygen-containing functionalities, increasing their electrophilicity and rendering them more susceptible to nucleophilic attack. Lewis acids can coordinate with lone pairs of electrons, achieving a similar activating effect.

Base Catalysis: In certain synthetic routes, basic catalysts can be employed to deprotonate a nucleophilic species, thereby increasing its reactivity towards an electrophilic partner. While less common for the direct formation of the dihydrobenzopyran ring from phenolic precursors, base catalysis is crucial in related multi-component reactions that can lead to similar heterocyclic scaffolds.

The choice of catalyst can significantly impact reaction rates, yields, and in some cases, the stereochemical outcome of the reaction.

Catalyst Type Function Examples
Brønsted Acid Protonates functional groups to increase electrophilicity.Sulfuric acid, p-Toluenesulfonic acid
Lewis Acid Coordinates with lone pairs to activate substrates.Boron trifluoride, Aluminum chloride
Base Deprotonates nucleophiles to enhance reactivity.Piperidine, Triethylamine

This interactive data table summarizes the roles of different types of catalysts in the synthesis of dihydrobenzopyran systems.

Stereochemical Outcomes and Diastereoselectivity in Dihydrobenzopyran Synthesis

The presence of a stereocenter at the C3 position in this compound introduces the possibility of stereoisomers. When an additional stereocenter is present in the molecule, the formation of diastereomers becomes a key consideration. The diastereoselectivity of the synthesis, which is the preferential formation of one diastereomer over another, is a critical aspect of synthetic design.

While specific studies on the diastereoselective synthesis of this compound are limited, research on related dihydropyran systems has demonstrated that the stereochemical outcome can be controlled by various factors. These include the choice of starting materials, the nature of the catalyst, and the reaction conditions such as temperature and solvent. For instance, in reactions involving the cyclization of acyclic precursors, the pre-existing stereochemistry of the starting material can direct the formation of a specific diastereomer. Furthermore, chiral catalysts can be employed to induce enantioselectivity, leading to the preferential formation of one enantiomer.

The development of highly diastereoselective and enantioselective methods for the synthesis of substituted dihydrobenzopyrans remains an active area of research, driven by the importance of stereochemically pure compounds in various applications.

Reactivity Profiles of the Dihydrobenzopyran Ring System

The dihydrobenzopyran ring system in this compound exhibits a characteristic reactivity profile, influenced by the presence of the ether linkage, the aromatic ring, and the substituents.

The ether linkage within the dihydrobenzopyran ring is susceptible to cleavage under certain conditions, leading to ring-opening reactions. These reactions are often promoted by strong acids or Lewis acids, which can activate the ether oxygen, making the adjacent carbon atoms more electrophilic and prone to nucleophilic attack. The outcome of such reactions can be the formation of acyclic products or rearrangement to other heterocyclic systems.

Conversely, ring-closure reactions are fundamental to the synthesis of the dihydrobenzopyran scaffold itself. The propensity for ring closure is dependent on the nature of the precursors and the reaction conditions, which must favor the intramolecular cyclization over competing intermolecular reactions. The equilibrium between the ring-opened and ring-closed forms can be influenced by thermodynamic and kinetic factors.

The this compound molecule can undergo a variety of chemical transformations involving its peripheral functional groups without altering the core heterocyclic structure. The phenyl group can be subjected to electrophilic aromatic substitution reactions, such as nitration, halogenation, or Friedel-Crafts reactions, to introduce new functional groups onto the aromatic ring. The specific conditions for these reactions must be carefully chosen to avoid undesired side reactions involving the dihydrobenzopyran ring.

The methyl group at the C3 position is generally less reactive but can potentially undergo radical substitution reactions under specific conditions. Furthermore, if other functional groups are present on the aromatic ring or as substituents, they will exhibit their characteristic reactivity, which can be exploited for further molecular diversification.

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.

¹H NMR spectroscopy provides detailed information about the number of different types of protons, their electronic environments, and their spatial relationships to neighboring protons. For 3-Methyl-3-phenyl-3,4-dihydro-1H-2-benzopyran , the ¹H NMR spectrum is expected to show distinct signals corresponding to the aromatic protons of the phenyl and benzopyran rings, the diastereotopic methylene (B1212753) protons of the pyran ring, and the singlet for the methyl group. The integration of these signals would confirm the number of protons in each environment, while the coupling patterns (e.g., doublets, triplets, multiplets) would reveal the connectivity of the proton network.

¹³C NMR spectroscopy provides information on the different types of carbon atoms in the molecule. A proton-decoupled ¹³C NMR spectrum of This compound would display a series of singlets, each corresponding to a unique carbon atom. The chemical shifts of these signals would indicate the type of carbon (aliphatic, aromatic, or attached to a heteroatom). For instance, the carbon atom attached to the oxygen in the pyran ring would appear at a characteristic downfield shift.

Interactive Data Table: Predicted NMR Data (Note: As experimental data is not publicly available, these are predicted values and may differ from experimental results.)

Atom Type Predicted ¹H NMR Chemical Shift (ppm) Predicted ¹³C NMR Chemical Shift (ppm)
Methyl Protons1.5 - 1.725 - 30
Methylene Protons (C4)2.8 - 3.235 - 40
Methylene Protons (C1)4.0 - 4.565 - 70
Aromatic Protons6.8 - 7.5115 - 150

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is instrumental in determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. For This compound , high-resolution mass spectrometry (HRMS) would be used to determine the exact molecular weight, which allows for the confirmation of its elemental composition.

Electron ionization mass spectrometry (EI-MS) would likely lead to the fragmentation of the molecule. The analysis of these fragments can provide valuable clues about the compound's structure. Expected fragmentation pathways for this compound might include the loss of the methyl group, the phenyl group, or cleavage of the pyran ring, leading to characteristic fragment ions.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of This compound would be expected to show characteristic absorption bands. These would include C-H stretching vibrations for the aromatic and aliphatic portions of the molecule, C=C stretching vibrations for the aromatic rings, and a strong C-O stretching band characteristic of the ether linkage within the benzopyran ring system. The absence of certain bands, such as a strong O-H or C=O stretch, would confirm the absence of hydroxyl or carbonyl functional groups.

Interactive Data Table: Expected IR Absorption Bands

Functional Group Expected Wavenumber (cm⁻¹) Intensity
Aromatic C-H Stretch3000 - 3100Medium
Aliphatic C-H Stretch2850 - 3000Medium
Aromatic C=C Stretch1450 - 1600Medium to Weak
C-O (Ether) Stretch1050 - 1250Strong

X-ray Crystallography for Solid-State Structure Determination

For crystalline solids, X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. If a suitable single crystal of This compound can be grown, this technique would provide unambiguous confirmation of its structure, including bond lengths, bond angles, and stereochemistry. The resulting crystal structure would also reveal information about intermolecular interactions in the solid state, such as packing arrangements.

Chromatographic Techniques for Purity Assessment and Isolation (e.g., HPLC, GC-MS)

Chromatographic techniques are essential for separating mixtures and assessing the purity of a compound.

High-Performance Liquid Chromatography (HPLC) would be a valuable tool for determining the purity of a sample of This compound . By using an appropriate column and mobile phase, a single, sharp peak would be expected for a pure sample. The retention time of this peak would be a characteristic property of the compound under the specific chromatographic conditions.

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. This technique is suitable for volatile and thermally stable compounds. A sample of This compound could be analyzed by GC-MS to assess its purity and to obtain a mass spectrum of the compound, which can be compared with library data for identification.

Spectrophotometric Methods for Quantitative Analysis

UV-Visible spectrophotometry can be used for the quantitative analysis of compounds that contain chromophores (light-absorbing groups). The phenyl and benzopyran rings in This compound constitute a chromophore that absorbs ultraviolet light. A UV-Vis spectrum would show one or more absorption maxima (λmax) in the UV region. According to the Beer-Lambert law, the absorbance at a specific wavelength is directly proportional to the concentration of the compound, allowing for the development of a quantitative analytical method.

Computational and Theoretical Chemistry Studies on 3 Methyl 3 Phenyl 3,4 Dihydro 1h 2 Benzopyran

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic properties and chemical behavior of a molecule. These methods solve the Schrödinger equation (or its density-based equivalent) to provide insights into electron distribution, orbital energies, and reactivity.

Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the electronic structure of molecules. It is favored for its balance of accuracy and computational efficiency. For a molecule like 3-Methyl-3-phenyl-3,4-dihydro-1H-2-benzopyran, DFT calculations, typically using a functional like B3LYP combined with a basis set such as 6-31G(d,p) or larger, would be employed to determine several key properties.

These properties include the optimized molecular geometry (bond lengths and angles), vibrational frequencies (to confirm the structure is at an energy minimum), and the distribution of electron density. From the electron density, molecular properties such as the dipole moment and the molecular electrostatic potential (MEP) map can be calculated. The MEP map is particularly useful as it visualizes electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, predicting sites of reactivity.

Ab initio (from first principles) methods, such as Møller-Plesset perturbation theory (MP2), offer a higher level of theory and can provide more accurate results than DFT for certain properties, though at a greater computational cost. These methods are valuable for benchmarking DFT results and for systems where electron correlation is particularly important.

Semi-empirical methods, on the other hand, use parameters derived from experimental data to simplify calculations. While much faster, they are generally less accurate than DFT or ab initio methods. They can be useful for preliminary studies on very large molecules or for screening large numbers of compounds.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in chemical reactivity. The HOMO is the orbital from which a molecule is most likely to donate electrons, characterizing it as a nucleophile. The LUMO is the orbital to which a molecule is most likely to accept electrons, characterizing it as an electrophile.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. A small energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. This analysis helps in understanding the kinetic stability and electrical properties of the molecule. Global reactivity descriptors, such as chemical hardness, softness, and electronegativity, can be derived from the HOMO and LUMO energies.

Table 1: Illustrative Example of Frontier Molecular Orbital Data from a DFT Calculation (Note: These are representative values for a similar heterocyclic compound, not specific data for this compound)

ParameterEnergy (eV)
HOMO Energy-6.50
LUMO Energy-1.25
HOMO-LUMO Gap (ΔE)5.25

Molecular Modeling and Dynamics Simulations

Molecular modeling and simulations provide insights into the three-dimensional structure and dynamic behavior of molecules, including their conformational preferences and interactions with other molecules.

The 3,4-dihydro-1H-2-benzopyran ring system is not planar and can adopt different conformations, typically resembling a half-chair or sofa form. The presence of bulky methyl and phenyl substituents at the C3 position introduces significant steric considerations that influence the preferred conformation.

A conformational analysis would involve systematically rotating the rotatable bonds (such as the C3-phenyl bond) and calculating the potential energy of each resulting conformer using methods like DFT. This process generates a potential energy surface, or energy landscape, which maps the stability of different conformations. The lowest energy points on this surface correspond to the most stable conformers. The results would indicate the preferred orientation of the axial and equatorial positions for the methyl and phenyl groups to minimize steric strain.

Table 2: Illustrative Example of Relative Energies for Different Conformers (Note: These are hypothetical values to demonstrate the output of a conformational analysis.)

ConformerDescriptionRelative Energy (kcal/mol)
1Phenyl (Equatorial), Methyl (Axial)0.00 (Most Stable)
2Phenyl (Axial), Methyl (Equatorial)2.50

The phenyl group in this compound allows for non-covalent interactions, particularly π-π stacking. This interaction, where two aromatic rings align face-to-face or in a displaced manner, is a significant force in molecular recognition and crystal packing. Computational studies can quantify the strength and geometry of these interactions.

Molecular dynamics (MD) simulations could further explore these interactions in a condensed phase (like a solvent or in a simulated crystal). MD simulates the movement of atoms over time, providing a dynamic picture of how molecules interact with each other and their environment, revealing stable interaction patterns and their influence on the bulk properties of the material.

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

No computational studies predicting the spectroscopic parameters (such as NMR or IR spectra) for this compound were found. As a result, a comparison with experimental data is not possible.

Molecular Docking Studies with Biological Macromolecules in Model Systems

There is no published research available on the molecular docking of this compound with any biological macromolecules. Therefore, information regarding its binding energy, ligand-protein interactions, binding poses, or interaction hotspots is not available.

Binding Energy Calculations and Ligand-Protein Interactions

No studies containing binding energy calculations or the analysis of ligand-protein interactions for this compound could be located.

Analysis of Binding Poses and Interaction Hotspots

Similarly, no literature exists that details the analysis of binding poses or interaction hotspots for this compound in complex with any protein or other biological macromolecule.

Due to the absence of specific research on this compound, the requested article with detailed, scientifically accurate content for each specified section and subsection cannot be generated.

Following a comprehensive search for scientific literature and data, it has been determined that there is insufficient publicly available information to generate the requested article on "this compound" according to the specific outline provided.

The detailed investigations required for each section, including in vitro binding affinity profiles for D1, Sigma, and GABA-A receptors, allosteric modulation mechanisms, enzyme interaction studies with Lipoxygenase and COX-2, and cellular pathway modulation, have not been published for this specific compound. The search did not yield any specific binding constants (Kᵢ), inhibition constants (IC₅₀), kinetic data, or cell-based assay results directly pertaining to this compound.

Therefore, it is not possible to provide a thorough, informative, and scientifically accurate article that strictly adheres to the requested outline without the foundational research data. Generating content would require speculation or the use of data from unrelated compounds, which would violate the core requirements of accuracy and strict adherence to the specified subject.

Investigations into Molecular Interactions and Biological Target Engagement in Model Systems

Cellular Pathway Modulation in In Vitro Cell Line Models

Receptor Agonism/Antagonism in Heterologous Expression Systems

These findings suggest that the benzopyran scaffold can serve as a template for developing receptor-active compounds. The specific stereochemistry and the nature of substituents play a crucial role in determining the affinity and efficacy at the receptor. The phenyl and methyl groups at the 3-position of the target compound would introduce distinct steric and electronic features compared to the amino-substituted analogs, which would likely result in a different receptor binding profile. However, without experimental data, the precise nature of its interaction with any specific receptor remains speculative.

Effects on Specific Signaling Cascades and Protein Expression

Data specifically detailing the effects of 3-Methyl-3-phenyl-3,4-dihydro-1H-2-benzopyran on signaling cascades and protein expression is currently unavailable. However, research on isochromene derivatives, which share the core benzopyran ring system, has pointed towards the inhibition of phosphoinositide 3-kinases (PI3Ks). PI3K enzymes are critical components of intracellular signaling pathways that regulate cell growth, survival, and proliferation. The development of isochromene derivatives as PI3K inhibitors highlights the potential for this class of compounds to modulate these key cellular processes.

Furthermore, studies on 3-phenyl-1H-isochromen-1-ones have demonstrated their potent antioxidant and antiplatelet activities. nih.goveurekaselect.com These compounds were found to inhibit the cyclooxygenase-1 (COX-1) enzyme and arachidonic acid-induced platelet aggregation. nih.goveurekaselect.com This indicates that the 3-phenyl-benzopyran scaffold can interact with enzymatic targets and modulate signaling pathways involved in inflammation and thrombosis. The presence of a phenyl group at the 3-position appears to be a key feature for these activities.

Structure-Activity Relationship (SAR) Studies in Defined Biological Systems

While specific SAR studies for this compound are not published, broader SAR analyses of related benzopyran derivatives offer valuable principles for understanding how structural modifications impact biological activity.

Correlating Structural Modifications with Mechanistic Biological Effects

For 3-phenylcoumarin derivatives, a class of compounds sharing the 3-phenyl-benzopyran core, SAR studies have revealed key structural features for monoamine oxidase B (MAO-B) inhibition. The presence of substituents on the 3-phenyl ring was found to be crucial for inhibitory activity. Modifications such as methoxy, hydroxyl, acetoxy, and methyl groups on the 3-arylcoumarin ring were shown to promote MAO-B inhibition. In contrast, the absence of substituents on the 3-phenyl ring led to a loss of inhibitory activity. This underscores the importance of the substitution pattern on the phenyl ring in directing the interaction with the enzymatic target.

In the case of 3,4-dihydro-3-amino-2H-1-benzopyran derivatives acting as 5-HT1A receptor ligands, SAR studies indicated that imido or sulfonamido functional groups on a four-methylene side chain were optimal for high affinity. nih.gov Furthermore, the stereochemistry at the 3-position was critical, with the dextrorotatory enantiomers showing superior affinity and selectivity. nih.gov

The following table summarizes the observed SAR for related benzopyran analogs:

Compound ClassBiological TargetKey Structural Features for Activity
3-PhenylcoumarinsMAO-BSubstituents on the 3-phenyl ring (e.g., methoxy, hydroxyl, methyl) are essential for inhibitory activity.
3,4-Dihydro-3-amino-2H-1-benzopyrans5-HT1A ReceptorImido or sulfonamido groups on a four-carbon side chain; Dextrorotatory stereochemistry at the 3-position enhances affinity.
3-Phenyl-1H-isochromen-1-onesCOX-1 / Platelet AggregationThe 3-phenyl-isochromen-1-one scaffold is associated with potent antioxidant and antiplatelet effects. nih.goveurekaselect.com

Design Principles for Modulating Specific Molecular Targets

Based on the available SAR data for related compounds, several design principles can be inferred for modulating specific molecular targets with 3-phenyl-benzopyran scaffolds:

Substitution on the 3-Phenyl Ring: The nature and position of substituents on the 3-phenyl ring are critical determinants of biological activity and target selectivity. For instance, targeting MAO-B would likely require specific substitutions on this ring.

Stereochemistry: The stereocenter at the 3-position of the benzopyran ring can significantly influence receptor binding and functional activity. Enantiomerically pure compounds are likely to exhibit different pharmacological profiles.

Modifications of the Benzopyran Core: While the core structure provides a foundational scaffold, modifications such as the introduction of different functional groups or variations in the dihydro-benzopyran ring can fine-tune the activity and selectivity towards specific biological targets. For example, the lactone in coumarins versus the ether in the target compound will significantly alter electronic and steric properties.

Future Directions and Emerging Research Avenues for 3 Methyl 3 Phenyl 3,4 Dihydro 1h 2 Benzopyran Research

Development of Novel and Sustainable Synthetic Methodologies

Future synthetic research will likely focus on developing more efficient, environmentally friendly, and economically viable methods for synthesizing the 3-Methyl-3-phenyl-3,4-dihydro-1H-2-benzopyran core and its derivatives. Current strategies often involve multi-step processes that may generate significant waste. rsc.org Emerging research avenues are geared towards green chemistry principles.

One promising approach is the advancement of multicomponent reactions (MCRs) . rsc.org MCRs allow for the construction of complex molecules like benzopyrans in a single step from three or more starting materials, which improves efficiency and reduces waste. rsc.orgnih.gov Isocyanide-based multicomponent reactions (I-MCRs), in particular, have emerged as a powerful, environmentally friendly tool for creating benzopyran derivatives. researchgate.netrsc.org Another area of focus is the use of sustainable catalysts , such as magnetically retrievable nanoparticles, which can be easily removed from the reaction mixture and reused. nih.gov Furthermore, exploring solvent-free reaction conditions (mechanochemistry) or the use of green solvents like water represents a significant step towards sustainability. nih.govnih.gov The application of visible-light-mediated synthesis, which proceeds under mild conditions, is another sustainable approach that could be adapted for dihydrobenzopyran synthesis. mdpi.com

Synthetic StrategyPrinciplePotential Advantages for Synthesis
Multicomponent Reactions (MCRs) Combining three or more reactants in a one-pot synthesis to form a complex product. rsc.orgnih.govIncreased efficiency, reduced waste, atom economy, simplified procedures. rsc.orgrsc.org
Sustainable Catalysis Employing reusable and non-toxic catalysts, such as amine-functionalized nanoparticles. nih.govCatalyst recyclability, cost-effectiveness, milder reaction conditions.
Green Solvents/Solvent-Free Reactions Using environmentally benign solvents like water or conducting reactions by grinding solids together (mechanochemistry). nih.govnih.govReduced environmental impact, enhanced safety, potential for improved reaction rates.
Photoredox Catalysis Utilizing visible light to initiate and drive chemical reactions, often without needing harsh reagents. mdpi.comHigh functional group tolerance, mild reaction conditions, alignment with green chemistry principles.

Advanced Computational Approaches for Structure-Based Design and Lead Optimization

Computational chemistry and molecular modeling are indispensable tools for accelerating drug discovery by predicting how a molecule will interact with a biological target. anveshanaindia.comnih.gov For this compound, future research will heavily rely on these in silico methods for structure-based design and lead optimization. researchgate.netdanaher.com

The process begins with identifying a biological target, such as an enzyme or receptor. Molecular docking simulations can then predict the preferred binding orientation of the benzopyran derivative within the target's active site, helping to understand potential interactions. derpharmachemica.comnih.gov This information is crucial for guiding the synthesis of new, more potent analogues. Advanced techniques like Free Energy Perturbation (FEP) coupled with molecular dynamics simulations can provide more accurate predictions of binding affinity, allowing researchers to prioritize which molecular modifications are most likely to improve efficacy. acs.org

These computational tools enable a cycle of design, synthesis, and testing that is far more efficient than traditional trial-and-error approaches. nih.gov By optimizing for factors like potency, selectivity, and pharmacokinetic properties (ADMET - absorption, distribution, metabolism, excretion, and toxicity), researchers can rationally design novel derivatives of this compound with enhanced therapeutic potential. nih.gov

Computational TechniqueApplication in Drug DesignDesired Outcome
Molecular Docking Predicts the binding pose and affinity of a ligand to a biological target. derpharmachemica.comIdentification of key interactions (e.g., hydrogen bonds, hydrophobic interactions) to guide structural modifications. nih.gov
Molecular Dynamics (MD) Simulation Simulates the movement of the ligand-protein complex over time.Understanding the stability of binding and conformational changes.
Free Energy Perturbation (FEP) Calculates the relative binding free energies between two ligands. acs.orgAccurate prediction of potency changes resulting from small chemical modifications.
ADMET Prediction In silico models that predict pharmacokinetic and toxicity profiles. nih.govEarly identification of candidates with favorable drug-like properties, reducing late-stage failures.

Exploration of New Mechanistic Biological Targets and Pathways

While the broad class of benzopyrans is known for various biological activities, the specific targets and mechanisms of action for this compound are not well-defined. derpharmachemica.com A significant future research direction will be to identify and validate novel biological targets for this compound and its derivatives.

Given that similar heterocyclic structures have shown activity against a range of targets, initial screening could focus on well-established protein families. For instance, various benzopyran derivatives have been investigated as inhibitors of protein kinases, which are crucial regulators of cell signaling and are often dysregulated in cancer. mdpi.com Other potential targets include enzymes like DNA gyrase or aromatase, which have been successfully targeted by other benzopyrone compounds. derpharmachemica.comnih.gov Additionally, related structures have shown affinity for receptors involved in neurological pathways, such as sigma receptors. nih.gov

High-throughput screening of this compound against large panels of human proteins can uncover unexpected activities. Once a "hit" is identified, further studies would be required to confirm that the compound's effect on cells or organisms is due to its interaction with this specific target. This exploration could reveal novel therapeutic applications for this class of molecules in areas like neurodegenerative diseases, cancer, or infectious diseases. nih.govnih.gov

Applications as Chemical Probes for Elucidating Biological Mechanisms

A high-quality chemical probe is a selective small molecule used as a tool to study the function of a specific protein or pathway in biological systems. escholarship.org Once a specific biological target for this compound is validated, future work can focus on developing it into a chemical probe. This represents a powerful, non-genetic method to investigate cellular biology. x-mol.com

Developing a chemical probe involves optimizing the parent compound to enhance its selectivity and potency for the intended target while minimizing off-target effects. escholarship.org The optimized molecule could then be modified by attaching a reporter tag, such as a fluorescent dye or a biotin (B1667282) molecule. nih.gov These tagged probes allow researchers to visualize the location of the target protein within cells, pull down the protein to identify its interaction partners, or measure target engagement in living systems.

Such tools derived from the this compound scaffold could be invaluable for dissecting complex biological pathways and validating new drug targets. For example, a probe could be used to clarify the role of a particular enzyme in a disease process or to understand the temporal dynamics of a signaling pathway. escholarship.orgmdpi.com

Q & A

Q. What are the recommended synthetic routes for 3-methyl-3-phenyl-3,4-dihydro-1H-2-benzopyran, and how can intermediates be validated?

  • Methodological Answer : The compound can be synthesized via cascade [3,3]-sigmatropic rearrangements followed by aromatization, which is efficient for constructing the benzopyran core . For intermediates, validate using spectroscopic techniques:
  • NMR (1H/13C) to confirm stereochemistry and substitution patterns.
  • Mass spectrometry (MS) to verify molecular weight and fragmentation patterns.
  • X-ray crystallography (if crystalline) for absolute configuration determination .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

  • Methodological Answer :
  • Use NIOSH-approved respirators (P95 for particulates; OV/AG/P99 cartridges for vapors) and EN 166-compliant eye protection .
  • Wear nitrile gloves and lab coats to avoid skin contact; dispose of contaminated PPE as hazardous waste .
  • Avoid drainage contamination; use closed systems for reactions involving volatile intermediates .

Q. How can researchers characterize the stability and reactivity of this compound under varying storage conditions?

  • Methodological Answer :
  • Stability tests : Store samples in inert atmospheres (argon) at –20°C and monitor degradation via HPLC over 1–6 months .
  • Reactivity screening : Test compatibility with common solvents (e.g., DMSO, ethanol) and oxidizing/reducing agents using differential scanning calorimetry (DSC) to detect exotherms .

Advanced Research Questions

Q. How can contradictions in reported synthetic yields be resolved for this compound?

  • Methodological Answer :
  • Reaction optimization : Screen radical initiators (e.g., AIBN) and stabilizers (e.g., TEMPO) to improve selectivity in benzopyran formation via benzylic radical pathways .
  • Scale-up adjustments : Use microreactors to control exothermic intermediates and reduce side products .

Q. What strategies address discrepancies in spectral data interpretation for dihydrobenzopyran derivatives?

  • Methodological Answer :
  • Advanced NMR : Employ 2D techniques (COSY, NOESY) to resolve overlapping proton signals in the dihydro ring .
  • Computational validation : Compare experimental IR/UV-Vis spectra with DFT-calculated vibrational/electronic transitions .

Q. How can computational modeling predict the pharmacological activity of 3-methyl-3-phenyl-dihydrobenzopyrans?

  • Methodological Answer :
  • QSAR studies : Train models using bioactivity data from structurally related chromenes (e.g., antioxidant or COX-2 inhibition) .
  • Docking simulations : Map the compound’s 3D structure (from crystallography or MD simulations) onto target proteins (e.g., estrogen receptors) .

Q. What experimental designs are recommended to assess environmental persistence and ecotoxicity?

  • Methodological Answer :
  • Persistence assays : Use OECD 301F (ready biodegradability) and hydrolytic stability tests at pH 4–9 .
  • Ecotoxicity screening : Perform Daphnia magna acute toxicity tests (OECD 202) and algal growth inhibition assays (OECD 201) .

Notes on Data Limitations

  • Toxicity data gaps : Acute dermal/ocular toxicity and mutagenicity remain unstudied; prioritize in vitro assays (e.g., Ames test) .
  • Reactivity uncertainties : No data on hazardous decomposition; recommend TGA-MS analysis under oxidative conditions .

This FAQ integrates methodologies from synthetic chemistry, spectroscopy, and computational biology to address both foundational and cutting-edge research challenges. Researchers should cross-validate findings with orthogonal techniques and consult updated safety guidelines .

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3-Methyl-3-phenyl-3,4-dihydro-1H-2-benzopyran
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3-Methyl-3-phenyl-3,4-dihydro-1H-2-benzopyran

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.